Bienvenue dans la boutique en ligne BenchChem!

alsterpaullone

GSK-3β inhibition Wnt/β-catenin signaling Alzheimer's disease

Alsterpaullone (9-Nitropaullone) is the most potent paullone for GSK-3β inhibition (IC50=4 nM) and CDK1/cyclin B (IC50=35 nM). Its nitro substitution at position-9 confers >10-fold greater potency than kenpaullone, enabling precise dose-response studies at nanomolar concentrations. Dual CDK/GSK-3 targeting makes it essential for investigating Wnt/β-catenin and cell cycle crosstalk. Validated in vivo at 5 mg/kg daily IP for neuroprotection. Choose alsterpaullone for unmatched potency and defined polypharmacology in apoptosis, neurodegeneration, and kinase inhibition research.

Molecular Formula C16H13N3O3
Molecular Weight 295.29 g/mol
Cat. No. B8101464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealsterpaullone
Molecular FormulaC16H13N3O3
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESC1C2C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C16H13N3O3/c20-15-8-12-11-7-9(19(21)22)5-6-14(11)18-16(12)10-3-1-2-4-13(10)17-15/h1-7,12,16,18H,8H2,(H,17,20)
InChIKeyNODLZSCZNWEUSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alsterpaullone for Scientific Procurement: Potent ATP-Competitive CDK and GSK-3β Inhibitor with Defined Kinase Selectivity Profile


Alsterpaullone (9-Nitropaullone; NSC 705701; CAS 237430-03-4) is a synthetic benzazepinone derivative within the paullone class of small-molecule kinase inhibitors [1]. It functions as an ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), with its nitro substitution at the 9-position distinguishing it from the parent scaffold and the halogenated analog kenpaullone [2]. Alsterpaullone is recognized as the most potent compound in the original paullone series with respect to GSK-3β inhibition [3], and its defined polypharmacology—simultaneously targeting CDK1/2/5 and GSK-3α/β at nanomolar concentrations—positions it as a well-characterized tool for investigating the intersection of cell cycle regulation and Wnt/β-catenin signaling in research applications [4].

Why Alsterpaullone Cannot Be Interchanged with Kenpaullone or Other Paullone Analogs in Experimental Protocols


Within the paullone chemotype, the 9-position substituent is the critical determinant of both kinase inhibitory potency and target selectivity breadth [1]. Alsterpaullone's 9-nitro group confers a distinct inhibitory profile compared to kenpaullone's 9-bromo substitution; cross-study comparisons demonstrate that alsterpaullone exhibits >10-fold greater potency against GSK-3β (IC50 = 4 nM vs. 23 nM) and 11.4-fold greater potency against CDK1/cyclin B (IC50 = 35 nM vs. 400 nM) under comparable assay conditions [2]. Furthermore, the alsterpaullone scaffold is the foundation for structurally optimized derivatives such as 2-cyanoethylalsterpaullone, which achieves picomolar potency and altered selectivity that cannot be extrapolated from other paullone analogs . Treating paullones as functionally interchangeable introduces uncontrolled variables in dose-response relationships and target engagement interpretations, particularly in studies where GSK-3β versus CDK1 discrimination is experimentally essential [3].

Quantitative Comparative Evidence for Alsterpaullone Selection: Head-to-Head and Cross-Study Differentiation Data


GSK-3β Inhibitory Potency: Alsterpaullone Demonstrates >5-Fold Superior Potency Over Kenpaullone

In cell-free kinase inhibition assays, alsterpaullone inhibits GSK-3β with an IC50 of 4 nM, compared to 23 nM for kenpaullone—a 5.75-fold increase in potency [1]. This nitro-substituted analog also demonstrates superior inhibitory activity relative to the broader paullone class, where reported GSK-3β IC50 values range from 4 to 80 nM [2]. Alsterpaullone's ATP-competitive binding mechanism has been independently validated, confirming direct engagement with the GSK-3β ATP-binding pocket . The functional consequence of this enhanced potency is demonstrated in vivo, where alsterpaullone (5 mg/kg daily intraperitoneal injection for 3 weeks) suppressed tau hyperphosphorylation and protected dopaminergic neurons from neurodegeneration in a mouse model of Parkinsonism [3].

GSK-3β inhibition Wnt/β-catenin signaling Alzheimer's disease tau phosphorylation

CDK1/Cyclin B Inhibition: Alsterpaullone Exhibits 11.4-Fold Greater Potency Relative to Kenpaullone

Cross-study comparison of cell-free kinase inhibition data reveals that alsterpaullone inhibits CDK1/cyclin B with an IC50 of 35 nM, whereas kenpaullone exhibits substantially weaker activity with an IC50 of 400 nM (0.4 μM) [1]. This 11.4-fold potency advantage is consistently reported across multiple vendor technical datasheets that reference the same primary literature [2]. Within the CDK family, alsterpaullone demonstrates differential potency against CDK2/cyclin A (IC50 = 15 nM), CDK2/cyclin E (IC50 = 200 nM), and CDK5/p35 (IC50 = 40 nM), indicating a rank-order selectivity profile that is distinct from other paullone analogs [3]. The functional consequence of CDK1 inhibition is G2/M cell cycle arrest, which precedes caspase-9-mediated apoptosis in HeLa cervical carcinoma cells [4].

CDK1 inhibition cell cycle arrest G2/M checkpoint cancer research

2-Cyanoethylalsterpaullone: A High-Affinity Alsterpaullone Derivative with 37-Fold CDK1 Selectivity Over CDK5

The alsterpaullone scaffold serves as the starting point for optimized derivatives with dramatically enhanced potency and altered selectivity. 2-Cyanoethylalsterpaullone (CAS 852529-97-0) inhibits CDK1/cyclin B with an IC50 of 230 pM and GSK-3β with an IC50 of 800 pM in the presence of 15 μM ATP . This compound demonstrates approximately 37-fold greater selectivity for CDK1/cyclin B over CDK5/p25 (IC50 = 30 nM) under these assay conditions . For comparison, the parent alsterpaullone exhibits a less pronounced selectivity ratio between these targets (CDK1 IC50 = 35 nM vs. CDK5 IC50 = 40 nM) [1]. In a commercial kinase screening panel at 1 μM ATP, 2-cyanoethylalsterpaullone showed pIC50 values of approximately 7.5, 7.0, 7.0, 6.5, 6.5, 6.0, and 6.0 for CDK2/A, CDK4/D1, GSK-3β, PDGFRβ, Src, VEGFR-2, and VEGFR-3, respectively, defining its broader selectivity profile .

CDK1-selective inhibition picomolar inhibitor ATP-competitive kinase selectivity

In Vivo Antitumor Efficacy: Alsterpaullone Suppresses Xenograft Tumor Growth at 3 mg/kg with Defined Apoptotic Mechanism

In a HepG2 hepatoblastoma xenograft mouse model, alsterpaullone administered at 3 mg/kg produced a statistically significant inhibitory effect on tumor growth [1]. This in vivo efficacy was accompanied by mechanistic evidence from the same study: in HepG2 cells in vitro, low-dose alsterpaullone (1 μM) significantly induced apoptosis, characterized by increased expression of Bcl-2-associated X protein (Bax) and cleaved caspase-3 and caspase-9, with concomitant downregulation of Bcl-2 [2]. The apoptotic response was shown to be mediated through the p38 mitogen-activated protein kinase (MAPK) signaling pathway, as p38 MAPK inhibition attenuated alsterpaullone-induced caspase activation [3]. In a separate mouse model of Epstein-Barr virus-associated lymphoproliferative disorders, alsterpaullone treatment resulted in a survival benefit and suppressed tumor invasion through CDK2 complex inhibition, inducing G1 cell cycle arrest and apoptosis in EBV-positive B cells [4].

in vivo antitumor activity hepatoblastoma xenograft model p38 MAPK signaling

In Vivo Neuroprotection: Alsterpaullone Preserves Dopaminergic Neurons at 5 mg/kg in a Parkinsonian Model

In a genetic mouse model of dopaminergic neuron degeneration (Dat-Atg7 conditional knockout mice), daily intraperitoneal administration of alsterpaullone at 5 mg/kg for a 3-week period suppressed the loss of tyrosine hydroxylase-positive (TH-positive) dopaminergic neurons in the midbrain [1]. Quantification revealed a statistically significant preservation of TH-positive neuron numbers in alsterpaullone-treated knockout mice compared to vehicle-treated controls (P < 0.01, n = 5–6 per group) [2]. Alsterpaullone-treated control mice (wild-type) were unaffected, indicating that the compound's neuroprotective effect is specific to the pathological state rather than producing non-specific neuronal effects [3]. The underlying mechanism involves alsterpaullone's dual inhibition of GSK-3β and CDK5/p25, kinases that cooperatively drive tau hyperphosphorylation—a pathological hallmark of Alzheimer's disease and related tauopathies [4].

neuroprotection Parkinson's disease dopaminergic neurons GSK-3β/CDK5 inhibition

Optimal Research Application Scenarios for Alsterpaullone Based on Quantitative Differentiation Evidence


Investigating the Intersection of Cell Cycle Regulation and Wnt/β-Catenin Signaling

Alsterpaullone's dual inhibition of CDKs (CDK1/2/5) and GSK-3α/β makes it uniquely suited for studies examining the cross-talk between cell cycle machinery and Wnt/β-catenin signaling. At concentrations of 1–5 μM in cell culture, alsterpaullone stabilizes cytosolic β-catenin through GSK-3β inhibition while simultaneously inducing cell cycle arrest via CDK inhibition [1]. This polypharmacology is quantitatively distinct from kenpaullone due to alsterpaullone's 5.75-fold greater GSK-3β potency and 11.4-fold greater CDK1 potency [2], enabling different dose-response relationships and target engagement thresholds. For experiments where precise discrimination between GSK-3β-mediated and CDK-mediated effects is required, the availability of the high-selectivity derivative 2-cyanoethylalsterpaullone (37-fold CDK1 selectivity over CDK5) provides a complementary tool for orthogonal validation .

In Vivo Neurodegeneration Studies Targeting Tau Hyperphosphorylation

Alsterpaullone is validated for in vivo neuroprotection studies, with established dosing parameters of 5 mg/kg daily intraperitoneal administration for 3 weeks in mouse models [1]. The compound inhibits tau phosphorylation at GSK-3β-specific sites and CDK5/p25-dependent phosphorylation of DARPP-32 in mouse striatum slices [2], directly addressing the two principal kinase pathways implicated in tau pathology. This dual targeting distinguishes alsterpaullone from more selective GSK-3β inhibitors (e.g., CHIR99021) that lack CDK5 inhibitory activity, making alsterpaullone the preferred tool when investigating pathological conditions where both kinase systems are dysregulated, such as Alzheimer's disease and frontotemporal dementia with parkinsonism .

Apoptosis Mechanism Studies Focusing on Mitochondrial Pathway Activation

Alsterpaullone induces apoptosis through a mechanistically well-defined pathway involving mitochondrial membrane potential perturbation, cytochrome c release, and caspase-9 activation—a mechanism that is independent of caspase-8 and the death receptor pathway [1]. In Jurkat leukemia cells, alsterpaullone activates both caspase-8 and caspase-9, followed by PARP cleavage, demonstrating engagement of both intrinsic and extrinsic apoptotic pathways [2]. The availability of alsterpaullone as the parent compound, alongside kenpaullone as a lower-potency comparator , enables dose-dependent interrogation of CDK/GSK-3-mediated apoptosis in a controlled experimental system where compound concentration can be titrated to achieve desired target engagement windows.

Epstein-Barr Virus-Associated Lymphoproliferative Disorder Models

Alsterpaullone has demonstrated therapeutic benefit in a mouse model of EBV-associated lymphoproliferative disorders (LPDs), where CDK2 complex inhibition induced G1 cell cycle arrest and apoptosis specifically in EBV-positive B cells [1]. This application leverages alsterpaullone's CDK2/cyclin A inhibitory potency (IC50 = 15 nM) [2], which is substantially greater than its CDK2/cyclin E inhibition (IC50 = 200 nM), providing a defined isoform-selectivity profile within the CDK2 complex. The documented survival benefit and tumor invasion suppression in this model support alsterpaullone's utility for preclinical studies of EBV-driven lymphomagenesis, where CDK inhibition represents a mechanistically rational intervention strategy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for alsterpaullone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.